molecular formula C17H15BrO2 B13657646 Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate

Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate

Cat. No.: B13657646
M. Wt: 331.2 g/mol
InChI Key: NFFYDFKHDZIKSW-UHFFFAOYSA-N
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Description

Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C17H15BrO2. It is a derivative of biphenyl, featuring a bromine atom at the 4’ position and a cyclopropane carboxylate ester group. This compound is typically a white to off-white crystalline solid and is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate can be achieved through a multi-step process:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and esterification reactions, utilizing optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropane ring play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 1-(4’-bromo-[1,1’-biphenyl]-4-yl)cyclopropane-1-carboxylate is unique due to its combination of a brominated biphenyl structure with a cyclopropane carboxylate ester group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various scientific and industrial applications .

Biological Activity

Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate, with the CAS number 1423700-73-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmacology and therapeutic development. This article reviews the compound's structure, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H15_{15}BrO2_2
  • Molecular Weight : 331.20 g/mol
  • CAS Number : 1423700-73-5

The compound features a cyclopropane ring linked to a bromo-substituted biphenyl moiety, which may influence its interaction with biological targets.

Research indicates that compounds with similar structural features often interact with various biological pathways, including:

  • Sigma Receptor Binding : Compounds with cyclopropane structures have shown affinity for sigma receptors, which are implicated in several neurological disorders and cancer .
  • Inhibition of Enzymatic Activity : Some derivatives have been evaluated for their ability to inhibit enzymes involved in cancer progression, such as CD73, which plays a role in tumor immune evasion .

Case Studies and Research Findings

  • In Vitro Studies :
    • A study on related compounds demonstrated significant inhibitory effects on CD73 activity, suggesting potential use in cancer immunotherapy. The structure–activity relationship highlighted the importance of substituents on the biphenyl ring for enhancing potency .
  • Binding Affinity Assessments :
    • Compounds bearing similar cyclopropane structures were tested for binding affinities at various nicotinic acetylcholine receptor (nAChR) subtypes. For instance, one compound showed high selectivity for α4β2-nAChRs, indicating potential for reduced side effects compared to non-selective ligands .
  • Antimicrobial and Anti-inflammatory Activities :
    • Related studies have explored the antimicrobial and anti-inflammatory properties of cyclopropane derivatives. These compounds exhibited promising activity against various pathogens and inflammatory conditions, although specific data on this compound remains limited .

Data Table: Biological Activity Overview

Compound NameBiological TargetAssay TypeIC50 (nM)Notes
This compoundCD73InhibitionTBDPotential anticancer activity
Related Cyclopropane Derivativeα4β2-nAChRBinding Affinity15.9High selectivity over β4 subunits
Analog CompoundSigma ReceptorsBinding AssayTBDImplications in neuropharmacology

Properties

Molecular Formula

C17H15BrO2

Molecular Weight

331.2 g/mol

IUPAC Name

methyl 1-[4-(4-bromophenyl)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C17H15BrO2/c1-20-16(19)17(10-11-17)14-6-2-12(3-7-14)13-4-8-15(18)9-5-13/h2-9H,10-11H2,1H3

InChI Key

NFFYDFKHDZIKSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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